molecular formula C19H17NO3 B2729978 N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950382-13-5

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B2729978
CAS No.: 950382-13-5
M. Wt: 307.349
InChI Key: GFWYQCNRQFPTSX-UHFFFAOYSA-N
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Description

N-Benzyl-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by a benzoxepine core—a seven-membered oxygen-containing heterocycle—substituted with a methoxy group at the 7-position and a benzyl-carboxamide moiety at the 4-position. The benzoxepine scaffold is less common than smaller heterocycles like benzofuran, which may confer unique physicochemical or binding properties.

Properties

IUPAC Name

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-7-8-18-16(12-17)11-15(9-10-23-18)19(21)20-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWYQCNRQFPTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable catalyst. One common method includes the use of 1,4-dioxane as a solvent at elevated temperatures (around 100°C) to facilitate the formation of the benzoxepine ring . The reaction mechanism involves the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to yield the desired benzoxepine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxepine ring can undergo nucleophilic substitution reactions, particularly at the methoxy and benzyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it could inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Key Observations :

  • The N-benzyl group in the target compound may enhance lipophilicity (predicted logP ~3.5) relative to the N-methoxy-N-methyl group in the benzofuran analog (logP ~2.8), influencing membrane permeability .
  • The lower synthetic yield (25%) and purity (89%) of the benzofuran analog suggest challenges in carboxamide coupling reactions, which may extend to benzoxepine derivatives depending on reaction conditions .

Potential Advantages of the Benzoxepine Scaffold

  • Conformational Flexibility : The seven-membered ring may adopt multiple conformations, enabling interactions with diverse protein pockets.
  • Metabolic Stability : The N-benzyl group could reduce susceptibility to oxidative metabolism compared to N-alkyl or N-methoxy groups.

Biological Activity

N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoxepine core, which is characterized by a fused benzene and oxepine ring. The presence of the methoxy group at the 7-position and the benzyl group at the nitrogen atom significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Receptors : It may bind to specific receptors, modulating their activity and influencing signaling pathways.
  • Enzymes : The compound can act as an inhibitor or modulator of enzymatic activity, impacting metabolic processes.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)3.1Induction of apoptosis
HCT116 (Colon Cancer)2.2Cell cycle arrest at G1 phase
A549 (Lung Cancer)8.67Apoptosis induction and mitochondrial dysfunction

These findings suggest that this compound may induce apoptosis through mitochondrial pathways and disrupt normal cell cycle progression.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate selective activity against Gram-positive bacteria, particularly:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus16
Enterococcus faecalis8

This antimicrobial potential highlights its applicability in treating bacterial infections.

Case Study 1: Antitumor Activity Assessment

A study conducted on the effects of this compound on HepG2 human hepatoblastoma cells revealed a cytotoxicity rate of approximately 57.6% at a concentration of 10 µM. The study utilized the MTT assay to measure cell viability, indicating that the compound effectively inhibits tumor growth by inducing cell death.

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that this compound triggers apoptosis via caspase activation pathways. This was evidenced by increased levels of cleaved caspase-3 in treated cells, suggesting that the compound activates apoptotic signaling cascades.

Research Applications

This compound has potential applications in:

  • Drug Development : As a lead compound for developing new anticancer agents.
  • Biochemical Research : To study interactions with biological macromolecules such as proteins and nucleic acids.

Q & A

Q. What are the standard protocols for synthesizing N-benzyl-7-methoxy-1-benzoxepine-4-carboxamide?

  • Methodological Answer : The synthesis involves:
  • Benzoxepine ring formation : Cyclization of phenol derivatives with epoxides under acidic conditions.
  • Methoxy group introduction : Methylation using methyl iodide and a base (e.g., K₂CO₃) .
  • Benzyl carboxamide attachment : Amide coupling via EDCI/HOBt or similar reagents with N-benzylamine .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation : 1^1H/13^13C NMR to verify substituent positions and amide bonding.
  • Purity assessment : HPLC or LCMS with UV detection (λ = 254–280 nm) .
  • Functional group identification : FT-IR for methoxy (∼1250 cm1^{-1}) and amide (∼1650 cm1^{-1}) signals.

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory potential : ELISA-based COX-2 or TNF-α inhibition assays .
  • Solubility : LogP determination via shake-flask method to guide in vivo studies.

Advanced Research Questions

Q. How does the N-benzyl substituent influence structure-activity relationships (SAR) compared to fluorophenyl analogs?

  • Methodological Answer :
  • Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like kinases or DNA .
  • Experimental validation : Synthesize analogs (e.g., N-alkyl vs. N-aryl) and test biological activity shifts.
  • Key finding : The benzyl group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Q. How can researchers optimize synthetic yield while minimizing by-products?

  • Methodological Answer :
  • Reaction engineering : Use flow chemistry for controlled benzoxepine cyclization (reduces side reactions).
  • Catalyst screening : Test palladium or copper catalysts for amide coupling efficiency .
  • By-product analysis : LC-MS/MS to identify impurities and adjust stoichiometry .

Q. What mechanistic insights explain its reported apoptotic activity in cancer cells?

  • Methodological Answer :
  • Pathway analysis : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio changes.
  • Target identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 gene knockout screens.
  • Contradiction resolution : Compare results across cell lines to address variability (e.g., p53 status differences) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends or outliers .
  • Dose-response refinement : Use narrower concentration ranges (e.g., 1–100 µM) to clarify EC₅₀ discrepancies.
  • Orthogonal assays : Validate enzyme inhibition claims with SPR (surface plasmon resonance) .

Unanswered Research Directions

  • Uncharted targets : Screen for activity against epigenetic regulators (e.g., HDACs) or GPCRs.
  • Synergistic effects : Test combinations with chemotherapeutics (e.g., cisplatin) .
  • Metabolic stability : Perform microsomal assays to assess CYP450-mediated degradation.

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